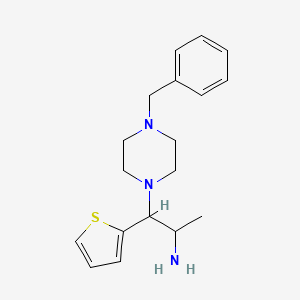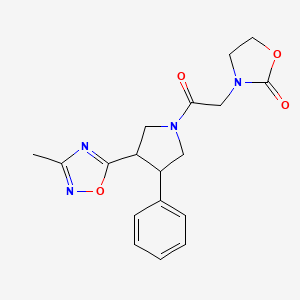
SMR000030974
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(morpholin-4-yl)-3-[3-(propan-2-yloxy)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with a unique structure that combines several functional groups
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholin-4-yl)-3-[3-(propan-2-yloxy)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioxo group: This step involves the incorporation of sulfur into the quinazolinone core, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the isopropoxypropyl group: This is typically done through nucleophilic substitution reactions, where an appropriate alkyl halide reacts with a nucleophile.
Incorporation of the morpholine ring: This can be achieved through nucleophilic substitution or addition reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-(morpholin-4-yl)-3-[3-(propan-2-yloxy)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydroquinazoline.
Substitution: The isopropoxypropyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl or aryl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Mecanismo De Acción
The mechanism of action of 6-(morpholin-4-yl)-3-[3-(propan-2-yloxy)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioxo group and the quinazolinone core are likely involved in these interactions, forming hydrogen bonds or covalent bonds with the target molecules. The isopropoxypropyl and morpholine groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-isopropoxypropylamine: This compound shares the isopropoxypropyl group but lacks the quinazolinone and morpholine moieties.
6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: This compound shares the quinazolinone and thioxo groups but lacks the isopropoxypropyl group.
Uniqueness
6-(morpholin-4-yl)-3-[3-(propan-2-yloxy)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the isopropoxypropyl group enhances its solubility and reactivity, while the morpholine ring provides additional binding interactions with molecular targets.
Propiedades
IUPAC Name |
6-morpholin-4-yl-3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-13(2)24-9-3-6-21-17(22)15-12-14(20-7-10-23-11-8-20)4-5-16(15)19-18(21)25/h4-5,12-13H,3,6-11H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMLFTYLHXDZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425499.png)
![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2425500.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2425503.png)
![2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2425504.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide](/img/structure/B2425506.png)
![Ethyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2425507.png)
![N-(3-fluoro-4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2425508.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2425511.png)
![(2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2425512.png)


![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide](/img/structure/B2425516.png)
